6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a 3,5-dimethylphenyl group at the 6-position and an ethoxy group at the 4-position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Substitution Reactions: The 3,5-dimethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the pyrido[3,2-d]pyrimidine core is replaced by the 3,5-dimethylphenyl group.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents on the pyrido[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Ethyl iodide, potassium carbonate, dimethylformamide, and chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)-pyrimidin-2-amine: Similar structure with different substituents, showing varied biological activities.
4-chloro-N-(3S)-6,6-dimethylpiperidin-3-yl-5-(trifluoromethyl)pyrimidin-2-amine: Another pyrimidine derivative with distinct substituents and biological properties.
Uniqueness
6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3,5-dimethylphenyl group and an ethoxy group on the pyrido[3,2-d]pyrimidine core makes it a valuable compound for various research applications.
Properties
CAS No. |
917759-88-7 |
---|---|
Molecular Formula |
C17H18N4O |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H18N4O/c1-4-22-16-15-14(20-17(18)21-16)6-5-13(19-15)12-8-10(2)7-11(3)9-12/h5-9H,4H2,1-3H3,(H2,18,20,21) |
InChI Key |
IHYFEPNKAFYHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC(=C3)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.